BChE-IN-28

Beschreibung

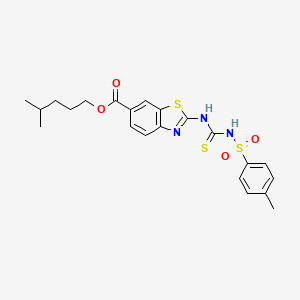

- Chemical Structure: Describe its IUPAC name, molecular formula, and structural features (e.g., carbamate groups, aromatic rings).

- Mechanism of Action: Explain its role as a butyrylcholinesterase (BChE) inhibitor and relevance to neurodegenerative diseases.

- Development Background: Highlight its discovery, optimization, and preclinical/clinical trial status.

Eigenschaften

Molekularformel |

C22H25N3O4S3 |

|---|---|

Molekulargewicht |

491.7 g/mol |

IUPAC-Name |

4-methylpentyl 2-[(4-methylphenyl)sulfonylcarbamothioylamino]-1,3-benzothiazole-6-carboxylate |

InChI |

InChI=1S/C22H25N3O4S3/c1-14(2)5-4-12-29-20(26)16-8-11-18-19(13-16)31-22(23-18)24-21(30)25-32(27,28)17-9-6-15(3)7-10-17/h6-11,13-14H,4-5,12H2,1-3H3,(H2,23,24,25,30) |

InChI-Schlüssel |

ILQBKFSZTLSTQR-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NC(=S)NC2=NC3=C(S2)C=C(C=C3)C(=O)OCCCC(C)C |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

The synthesis of BChE-IN-28 involves several steps, including the preparation of intermediates and the final coupling reaction. One method involves the co-immobilization of the enzyme with 5-5′-dithiobis (2-nitrobenzoic acid) in starch or gelatin gel. This preparation retains enzyme activity for at least 300 days . Another method involves the use of modified Ellman’s method for measuring butyrylcholinesterase activity in human serum .

Analyse Chemischer Reaktionen

BChE-IN-28 undergoes various chemical reactions, including hydrolysis and inhibition reactions. The compound is known to inhibit butyrylcholinesterase activity by binding to the enzyme’s active site. Common reagents used in these reactions include dibucaine and fluoride . The major products formed from these reactions are the hydrolyzed substrates and the inhibited enzyme complex .

Wissenschaftliche Forschungsanwendungen

BChE-IN-28 has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. It is used in the development of therapeutic agents for neurodegenerative disorders such as Alzheimer’s disease . The compound is also used in enzyme inhibition assays to study the effects of various inhibitors on butyrylcholinesterase activity . Additionally, this compound is employed in the detection of anti-cholinesterase substances in aqueous solutions .

Wirkmechanismus

The mechanism of action of BChE-IN-28 involves the selective, competitive, and reversible inhibition of butyrylcholinesterase. The compound binds to the active site of the enzyme, preventing the hydrolysis of acetylcholine. This inhibition leads to an increase in acetylcholine levels, which can help alleviate symptoms of neurodegenerative disorders . The molecular targets involved in this process include the choline-binding pocket and the catalytic residues of butyrylcholinesterase .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

A. Structural Analogs (e.g., rivastigmine, donepezil derivatives):

- Table 1 : Structural comparison (substituents, functional groups).

- Potency : IC50 values against BChE vs. acetylcholinesterase (AChE).

- Selectivity : Ratio of BChE/AChE inhibition.

B. Functional Analogs (e.g., tacrine, huperzine A):

- Table 2 : Pharmacokinetic parameters (bioavailability, half-life).

- Toxicity : LD50, hepatotoxicity risks.

- Clinical Efficacy : Cognitive improvement metrics in Alzheimer’s models.

Research Findings and Challenges

- In Vitro/In Vivo Studies : Summarize key studies, including contradictory results (e.g., efficacy in transgenic mouse models vs. human trials).

- Patent Landscape : Highlight competing compounds and intellectual property claims.

- Limitations : Address solubility issues, blood-brain barrier penetration, or metabolite toxicity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.